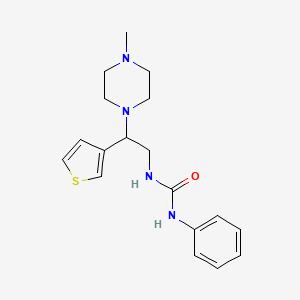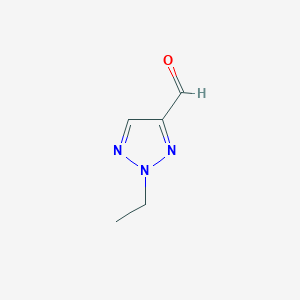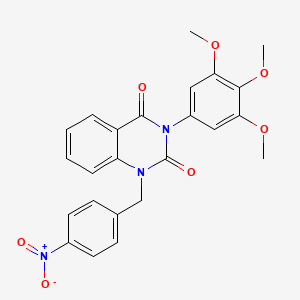
1-(4-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives involves innovative methods to address the challenges of safety and environmental impact. One method involves selenium-catalyzed carbonylation of o-nitrobenzamides under mild conditions, offering a transition metal and phosgene-free synthetic route (Wu & Yu, 2010). Another approach utilizes the chemical fixation of CO2 with 2-aminobenzonitriles, presenting a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones with green chemistry perspectives (Vessally et al., 2017).
Molecular Structure Analysis
The molecular structure of quinazoline-2,4(1H,3H)-diones is critical for their biological activity. Studies focusing on the molecular structure are aimed at understanding how variations in the quinazoline scaffold affect the properties and potential applications of these compounds. The structural analyses are often conducted using advanced spectroscopic and computational methods, although specific studies on 1-(4-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione are not detailed in the provided references.
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including acylation reactions with aromatic acids chlorides in the presence of ferric chloride hexahydrate, providing insights into their reactivity and potential for further functionalization (Kuryazov et al., 2011).
Applications De Recherche Scientifique
Subheading Utilization in CO2 Capture and Conversion
Ionic liquids (ILs) are being investigated for their potential in converting CO2 into quinazoline-2,4(1H,3H)-diones, a process critical in strategies like Carbon Capture and Storage (CCS) and Carbon Capture and Utilization (CCU). The unique properties of ILs, including low vapor pressures, tunable structures, high solubilities, and thermal and chemical stabilities, make them suitable for this application. The review sheds light on the different catalytic mechanisms involved and the importance of the basicity and nucleophilicity of catalysts in the process. It provides a comprehensive understanding of synthesizing quinazoline-2,4(1H,3H)-diones from CO2, aiming to inspire future research in novel IL-based catalysts for converting other acid gases like SO2 and H2S (Zhang et al., 2023).
Quinazoline Derivatives in Medicinal Chemistry
Subheading Biological Activities and Therapeutic Potential
Quinazoline-2,4(1H,3H)-dione and its derivatives are crucial in medicinal chemistry due to their significant biological activities. They have been identified as privileged heterocycles exhibiting a range of biological actions including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. Notably, N-sulfonylamino 1H-quinazoline-2,4-diones are seen as promising candidates for treating neurological disorders such as epilepsy and schizophrenia. This insight underscores the biological importance of quinazoline derivatives and their potential in addressing critical health challenges (Elgemeie, Azzam, & Elsayed, 2019).
Quinazoline-Based Compounds in Optoelectronics
Subheading Applications in Electronic Devices
Quinazoline derivatives are being extensively researched not only for their biological activities but also for their potential in optoelectronic applications. These compounds, especially when incorporated into π-extended conjugated systems, show significant value in fabricating materials for organic light-emitting diodes, photoelectric conversion elements, and sensors. The review highlights the versatility of quinazoline compounds and the scope of their applications, extending beyond medicinal chemistry into the realm of material sciences and optoelectronics, demonstrating their broad utility and potential in various technological advancements (Lipunova et al., 2018).
Propriétés
IUPAC Name |
1-[(4-nitrophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O7/c1-32-20-12-17(13-21(33-2)22(20)34-3)26-23(28)18-6-4-5-7-19(18)25(24(26)29)14-15-8-10-16(11-9-15)27(30)31/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJWJIIUAQXMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)
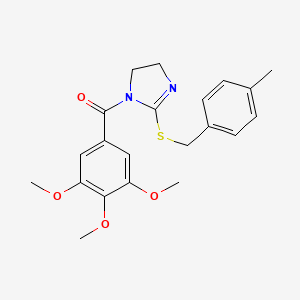

![2-[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2486969.png)

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)
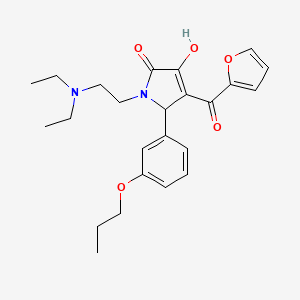
![1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane](/img/structure/B2486974.png)
![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)
![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)
